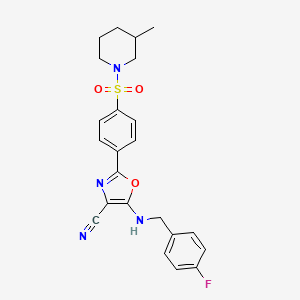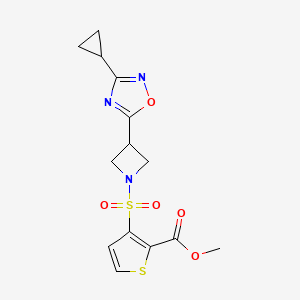
Methyl 3-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an oxadiazole ring, an azetidine ring, a sulfonyl group, and a thiophene ring attached to a carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The oxadiazole ring is a five-membered heterocyclic ring system with two nitrogen atoms and one oxygen atom .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has explored the synthesis of novel azetidinones and their evaluation for antimicrobial properties. Compounds derived from similar structures have shown significant antibacterial and antifungal activities. For instance, derivatives synthesized through cyclocondensation and facile condensation processes have been evaluated for their effectiveness against various bacterial and fungal strains, showcasing their potential as leads for antimicrobial drug development (Prajapati & Thakur, 2014).
Reactivity and Chemical Transformations
The reactivity of azetidinone derivatives has been a subject of interest, with studies demonstrating various chemical transformations. These include oxidation processes leading to sulfoxide and sulfone derivatives, as well as reactions with iodine or bromine resulting in disulfide products. Such reactivities highlight the versatility of these compounds in synthesizing a range of chemically diverse derivatives with potential for further biological evaluation (Hirai, Matsuda, & Kishida, 1973).
Anticancer Activities
Compounds containing the azetidinone moiety have been synthesized and evaluated for their anticancer properties. For example, derivatives of 1,3,4-oxadiazoles, which share a structural resemblance with the compound , have been investigated for their potential anticancer activities. These studies involve the synthesis of novel derivatives and testing their efficacy against various cancer cell lines, contributing to the search for new anticancer agents (Redda & Gangapuram, 2007).
Corrosion Inhibition
Interestingly, derivatives of 1,3,4-oxadiazoles have also been explored for their applications beyond the biomedical field, such as in corrosion inhibition. These studies assess the effectiveness of these compounds in protecting metals against corrosion, providing insights into their potential industrial applications. The physicochemical and theoretical studies conducted on these compounds reveal their efficiency in forming protective layers on metal surfaces, thus preventing corrosion (Ammal, Prajila, & Joseph, 2018).
Properties
IUPAC Name |
methyl 3-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c1-21-14(18)11-10(4-5-23-11)24(19,20)17-6-9(7-17)13-15-12(16-22-13)8-2-3-8/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBLHRWJMSVGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2561623.png)

![2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2561626.png)
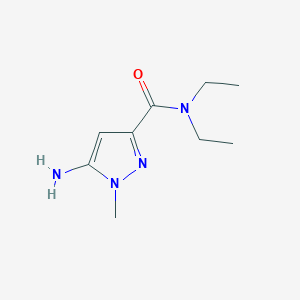
![2-[4-(3-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2561629.png)

![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2561631.png)
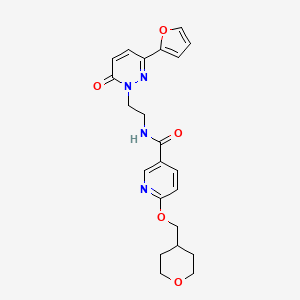
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2561633.png)
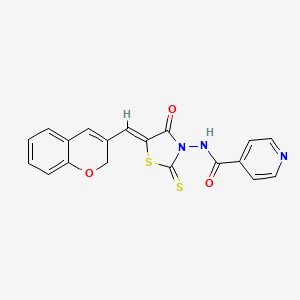


![5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2561643.png)
